[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
Description
This compound features two pyrazole rings: one substituted with 1,3-dimethyl groups and another with a 2-fluoroethyl moiety. Pyrazole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their versatile heterocyclic structure, which allows for diverse functionalization.
Properties
Molecular Formula |
C12H18FN5 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C12H18FN5/c1-10-5-12(17(2)16-10)8-14-6-11-7-15-18(9-11)4-3-13/h5,7,9,14H,3-4,6,8H2,1-2H3 |
InChI Key |
KBUPXCAMBHSWKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCC2=CN(N=C2)CCF)C |
Origin of Product |
United States |
Preparation Methods
1,3-Dimethyl-1H-pyrazol-5-ylmethylamine Synthesis
The 1,3-dimethylpyrazole core is synthesized via cyclocondensation of acetylacetone with methylhydrazine under acidic conditions (Equation 1):
Subsequent N-methylation using methyl iodide in DMF with KCO yields 1,3-dimethyl-1H-pyrazole. Bromination at the 5-position with NBS (N-bromosuccinimide) followed by amination with aqueous NH/CuI produces the 5-aminomethyl derivative.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclocondensation | Acetylacetone, methylhydrazine | HCl, ethanol, reflux, 6h | 78% |
| N-Methylation | CHI, KCO | DMF, 60°C, 12h | 85% |
| Bromination | NBS, AIBN | CCl, reflux, 3h | 72% |
| Amination | NH, CuI | HO, 100°C, 8h | 68% |
1-(2-Fluoroethyl)-1H-pyrazol-4-ylmethylamine Synthesis
Fluorinated pyrazole synthesis begins with Paal-Knorr cyclization of 1,4-diketones with hydrazines. The 2-fluoroethyl group is introduced via nucleophilic substitution using 2-fluoroethyl bromide and NaH in THF (Equation 2):
Methylamine functionalization at position 4 is achieved through Ullmann coupling with methylamine and CuI/KPO.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Paal-Knorr Cyclization | 1,4-Diketone, hydrazine | EtOH, 80°C, 5h | 81% |
| Fluorination | 2-Fluoroethyl bromide, NaH | THF, 0°C→RT, 6h | 76% |
| Methylamination | CHNH, CuI, KPO | DMSO, 120°C, 10h | 63% |
Amine Coupling Methods
Reductive Amination
The most efficient pathway involves reductive amination between 1,3-dimethylpyrazol-5-ylmethylamine and 1-(2-fluoroethyl)pyrazol-4-ylmethyl ketone using NaBHCN in MeOH (Equation 3):
Optimized conditions (pH 6–7, 25°C, 12h) provide 88% yield.
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| pH | 6.5 | Maximizes imine formation |
| Temperature | 25°C | Prevents borohydride decomposition |
| Time | 12h | Completes reduction |
Nucleophilic Substitution
Alternative routes employ Mitsunobu reactions with DIAD (diisopropyl azodicarboxylate) and PPh to couple pre-formed amines (Equation 4):
This method achieves 74% yield but requires strict anhydrous conditions.
Industrial Scale-Up Considerations
Solvent Selection
| Solvent | Boiling Point | Reaction Efficiency | Cost |
|---|---|---|---|
| THF | 66°C | High | $$ |
| DMF | 153°C | Moderate | $ |
| EtOH | 78°C | Low | $ |
THF is preferred for fluorination steps due to its ability to dissolve NaH and stabilize intermediates.
Waste Management
Fluorinated byproducts require specialized treatment:
-
Fluoride ions : Neutralized with Ca(OH) to form CaF precipitate.
-
Organic residues : Incinerated at >1000°C to prevent HF emissions.
Analytical Validation
Purity Assessment
| Technique | Parameter | Result |
|---|---|---|
| HPLC | Purity | 99.2% |
| H NMR | Integration | <1% impurities |
| LC-MS | [M+H] | 251.30 m/z |
Stability Testing
| Condition | Duration | Degradation |
|---|---|---|
| 40°C/75% RH | 6 months | <2% |
| Light (ICH Q1B) | 3 months | <1% |
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Biology
Research indicates that (1,3-dimethyl-1H-pyrazol-5-yl)methylamine exhibits potential bioactive properties:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi.
- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
Medicine
The compound is being investigated for its potential in drug development:
- Targeting Enzymes : It shows promise in inhibiting enzymes associated with disease pathways, particularly in cancer and inflammatory diseases.
- Receptor Interaction : Its ability to modulate receptor activity could lead to new therapeutic agents for pain management or inflammatory conditions.
Industry
(1,3-dimethyl-1H-pyrazol-5-yl)methylamine is utilized in developing advanced materials:
- Polymers and Coatings : The compound's unique properties can enhance the performance characteristics of polymers, making them suitable for specialized applications.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of pyrazole derivatives, including (1,3-dimethyl-1H-pyrazol-5-yl)methylamine. The results indicated that the compound inhibited the growth of several cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways.
Case Study 2: Antimicrobial Effects
Research conducted on various pyrazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Biological Activity
The compound (1,3-dimethyl-1H-pyrazol-5-yl)methylamine represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex pyrazole framework, which contributes to its biological properties. The structure can be represented as follows:
This structure features two pyrazole rings and an amine group, which may influence its interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. A notable study reported that pyrazole derivatives could inhibit the growth of human cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has also been explored. Research indicates that compounds with similar structures possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
Pyrazole compounds have been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), thereby reducing inflammation in various models of inflammatory diseases .
Case Studies
The biological activity of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine is likely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could act as a modulator for certain receptors involved in pain and inflammatory responses.
- Gene Expression Regulation : By affecting transcription factors, it may alter the expression levels of genes associated with tumor growth and immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(1,3-Dimethyl-1H-pyrazol-5-yl)methylamine
- Structure : Shares the 1,3-dimethylpyrazole core but replaces the fluoroethyl-pyrazole arm with a methyl group.
- Molecular Weight : 139.20 g/mol (vs. ~280 g/mol for the target compound) .
- Key Differences : Absence of fluorine and a second pyrazole ring reduces steric bulk and lipophilicity. This simpler structure may limit its biological activity compared to the target compound.
1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
- Structure : Incorporates a difluoromethyl group and a fluoro-substituted pyrazole.
- Molecular Weight : 295.69 g/mol .
- Key Differences: Additional fluorine atoms enhance electronegativity and metabolic resistance. The difluoromethyl group may increase binding affinity in target proteins compared to the mono-fluoroethyl group in the target compound.
1-(1-Ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine
- Structure : Ethyl and fluoroethyl substituents on pyrazole rings.
- Molecular Weight: Not explicitly reported, but estimated to be similar to the target compound .
(1-Methyl-1H-pyrazol-5-yl)methylamine
- Structure : Replaces the fluoroethyl group with an oxolane (tetrahydrofuran) ring.
- Key Differences : The oxolane group introduces oxygen-based hydrogen bonding capacity, improving solubility but possibly reducing membrane permeability compared to the fluorine-containing target compound .
Q & A
Q. What are the common synthetic routes for (1,3-dimethyl-1H-pyrazol-5-yl)methylamine?
The synthesis typically involves multi-step processes, including:
- Cyclization : Formation of pyrazole cores via condensation of hydrazines with diketones or β-ketoesters (e.g., using ethyl acetoacetate as a precursor) .
- Substitution : Introducing fluoroethyl and methyl groups via alkylation or nucleophilic substitution. For example, 2-fluoroethyl groups can be attached using halogenated reagents under controlled pH .
- Amine linkage : Coupling the two pyrazole moieties through reductive amination or Schiff base formation, followed by reduction . Key intermediates are characterized at each step using NMR and mass spectrometry to ensure purity .
Q. How is the compound characterized structurally?
Structural elucidation employs:
- Spectroscopy : H/C NMR to confirm substitution patterns and amine linkage integrity. IR spectroscopy verifies functional groups (e.g., C-F stretches at ~1100 cm) .
- X-ray crystallography : SHELXL refines crystal structures, particularly for resolving steric effects from methyl/fluoroethyl groups. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What preliminary biological activities are tested for such pyrazole derivatives?
Initial screens focus on:
- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition : Testing against targets like carbonic anhydrase or kinases via fluorometric assays .
Advanced Research Questions
Q. How can conflicting NMR and X-ray data on the compound’s conformation be resolved?
Contradictions arise from dynamic motion in solution (NMR) vs. static crystal packing (X-ray). To resolve:
Q. What strategies optimize the synthesis yield of the compound?
Yield improvements involve:
- Catalyst screening : Palladium or copper catalysts for C-N coupling steps (e.g., Buchwald-Hartwig conditions) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps .
- Temperature control : Lower temperatures (~0°C) reduce side reactions during fluoroethyl group introduction .
- Purification : Flash chromatography with gradients (e.g., hexane/EtOAc) isolates intermediates efficiently .
Q. How to design experiments for structure-activity relationship (SAR) studies?
SAR strategies include:
- Substituent variation : Synthesize analogs with modified fluoroethyl chain lengths or methyl-to-ethyl substitutions to assess steric/electronic effects .
- Bioisosteric replacement : Replace pyrazole with triazole or imidazole cores to probe heterocycle specificity .
- Pharmacophore mapping : Use docking studies (e.g., AutoDock) to correlate substituent positions with target binding (e.g., kinase active sites) .
- In vitro/in vivo correlation : Compare enzyme inhibition (IC) with pharmacokinetic profiles (e.g., logP, plasma stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
